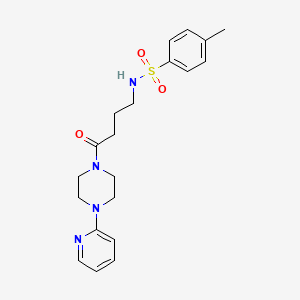
Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate is a complex chemical compound with diverse applications in scientific research. Its versatile nature allows for investigations in areas such as pharmaceutical development, drug delivery systems, and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate typically involves the reaction of 4-aminobenzoic acid with 3-(2-oxopiperidin-1-yl)phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or carbamates.
Scientific Research Applications
Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate has numerous applications in scientific research:
Pharmaceutical Development: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Drug Delivery Systems: Investigated for its potential in targeted drug delivery due to its unique chemical properties.
Molecular Biology: Utilized in the study of protein-ligand interactions and enzyme kinetics.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinone structure.
Methyl 4-[(2-oxopiperidin-1-yl)methyl]benzoate: Shares a similar core structure but differs in functional groups.
Uniqueness
Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-26-20(25)15-10-8-14(9-11-15)19(24)21-16-5-4-6-17(13-16)22-12-3-2-7-18(22)23/h4-6,8-11,13H,2-3,7,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXAWODTRDVSAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2359932.png)
![5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2359937.png)
![N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2359938.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2359940.png)

![methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2359943.png)


![2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2359947.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2359948.png)
